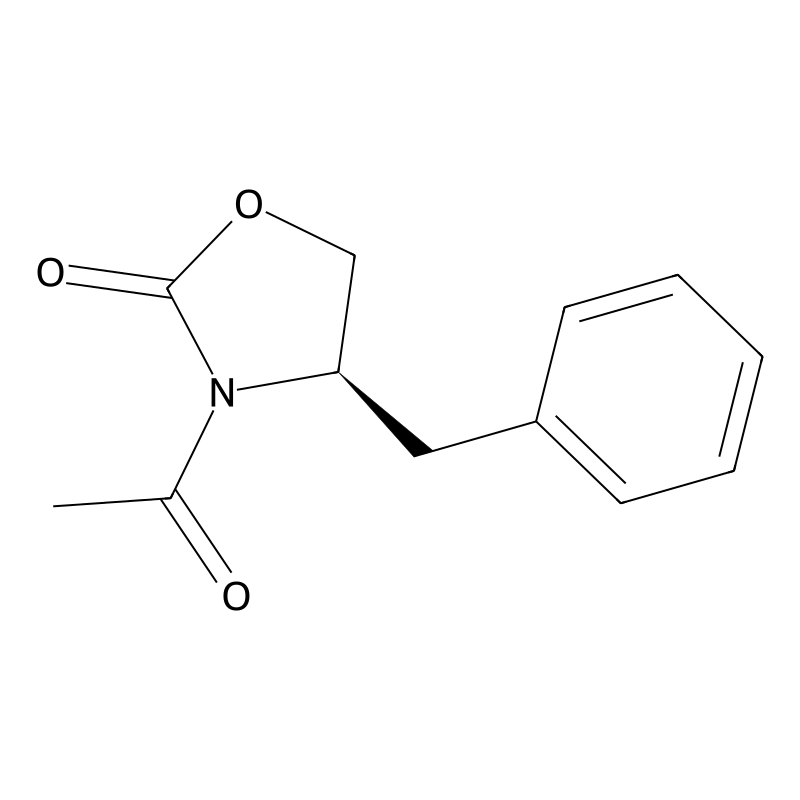

(R)-3-Acetyl-4-benzyloxazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-Acetyl-4-benzyloxazolidin-2-one, with the chemical formula C12H13NO3 and a molecular weight of 219.09 g/mol, is classified as an oxazolidinone. It features a five-membered ring structure that includes three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is identified by its CAS number 184363-65-3 and is also known by its IUPAC name, (4R)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one .

Chiral Auxiliary:

(R)-3-Acetyl-4-benzyloxazolidin-2-one can be employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are molecules that can introduce chirality (handedness) into a reaction product. This is particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial for many drugs and other pharmaceuticals.

Studies have demonstrated its effectiveness as a chiral auxiliary in the synthesis of various compounds, including:

- (2R,2'S)-erythro-methylphenidate: This compound is a stimulant medication used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. [(R)-3-Acetyl-4-benzyloxazolidin-2-one] has been shown to be an efficient chiral auxiliary for the synthesis of the (2R,2'S)-enantiomer, which is the desired and therapeutically active form. []

- Enantiopure carbocyclic nucleosides: These are modified nucleosides with potential applications in antiviral therapies. (R)-3-Acetyl-4-benzyloxazolidin-2-one has been utilized as a starting material for the synthesis of various enantiopure carbocyclic nucleosides. []

Other Potential Applications:

Beyond its role as a chiral auxiliary, (R)-3-Acetyl-4-benzyloxazolidin-2-one holds promise for other research applications:

- Synthesis of HIV protease inhibitors: Research suggests the potential of this molecule as a scaffold for the development of HIV protease inhibitors. However, further investigation is needed to explore its efficacy and optimize its structure for this purpose. []

- Development of new catalysts and materials: The unique structure and properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one might lead to its application in the design of novel catalysts and materials with specific functionalities.

- Nucleophilic Substitution: The carbonyl group in the acetyl moiety can undergo nucleophilic attack.

- Hydrolysis: In the presence of water or aqueous acid/base conditions, hydrolysis can convert the compound into its corresponding carboxylic acid.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound's structure for various applications.

(R)-3-Acetyl-4-benzyloxazolidin-2-one exhibits notable biological activities. Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria. Oxazolidinones are known for their role as inhibitors of bacterial protein synthesis, making this compound a candidate for further pharmacological exploration .

Additionally, some derivatives of oxazolidinones have shown potential in treating conditions like tuberculosis and other resistant bacterial infections.

Several methods have been developed for synthesizing (R)-3-Acetyl-4-benzyloxazolidin-2-one:

- Cyclization Reactions: This involves the reaction of an amino alcohol with an acylating agent to form the oxazolidinone ring.

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer.

- Modification of Precursor Compounds: Starting from simpler oxazolidinone structures and introducing the acetyl and benzyloxy groups through selective reactions.

These methods allow for the efficient production of this compound with high enantiomeric purity.

(R)-3-Acetyl-4-benzyloxazolidin-2-one has several applications:

- Pharmaceutical Development: Its potential as an antibiotic makes it relevant in drug formulation.

- Chemical Research: Used as a building block in organic synthesis to develop more complex molecules.

- Biological Studies: Investigated for its effects on bacterial growth and resistance mechanisms.

Several compounds share structural similarities with (R)-3-Acetyl-4-benzyloxazolidin-2-one. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | 387364-05-8 | Enantiomer with potential differing biological activity |

| 3-Acetyl-4-benzyloxazolidinone | 387364-05-8 | Similar structure but different stereochemistry |

| Linezolid | 165800-03-3 | A well-known antibiotic oxazolidinone derivative |

Uniqueness

(R)-3-Acetyl-4-benzyloxazolidin-2-one is unique due to its specific stereochemistry which influences its biological activity and interaction with bacterial ribosomes compared to its analogs. Its distinct acetyl group also plays a crucial role in modulating its pharmacological properties.

The Evans oxazolidinones represent a groundbreaking class of chiral auxiliaries first discovered by David A. Evans in 1982, originally developed for stereoselective alpha alkylation reactions. Since their introduction, these compounds have revolutionized asymmetric synthesis by providing reliable, predictable stereochemical control across a broad spectrum of transformations. (R)-3-Acetyl-4-benzyloxazolidin-2-one stands as a cornerstone within this auxiliary family, offering exceptional versatility and stereochemical precision.

The molecular structure of (R)-3-Acetyl-4-benzyloxazolidin-2-one features a five-membered oxazolidinone ring with an acetyl group at the 3-position and a benzyl substituent at the 4-position. This specific arrangement creates a well-defined chiral environment that effectively shields one face of any attached substrate, thereby directing incoming reagents to approach from the less hindered face. The compound has a molecular formula of C12H13NO3 with a molecular weight of 219.24 g/mol.

The preparation of (R)-3-Acetyl-4-benzyloxazolidin-2-one typically follows well-established protocols. The common synthetic route begins with (R)-4-benzyloxazolidin-2-one, which serves as the foundational chiral scaffold. Acylation of this precursor using acetic anhydride in the presence of catalytic DMAP (4-dimethylaminopyridine) and triethylamine yields the desired auxiliary in excellent purity. A representative procedure describes:

"To a flask containing (R)-4-benzyloxazolidin-2-one (5.00 g, 28.2 mmol) and DMAP (0.079 g, 0.65 mmol) in THF (20 mL) was added Et3N (3.93 mL, 28.2 mmol). The reaction mixture was cooled to 0 °C, and acetic anhydride (5.32 mL, 56.4 mmol) was added dropwise over a period of 5 min. The solution was allowed to warm to room temperature and stirred overnight."

This methodology consistently delivers the auxiliary in high yield (typically >85%) and with excellent optical purity, making it readily accessible for subsequent asymmetric transformations.

Diastereocontrol Mechanisms in Alkylation Reactions

Alkylation reactions employing (R)-3-Acetyl-4-benzyloxazolidin-2-one represent some of the most powerful applications of this chiral auxiliary. The auxiliary's effectiveness stems from its ability to create a highly organized transition state structure that strongly favors one diastereomeric pathway over all others. The mechanism begins with deprotonation at the α-carbon position using a strong base, typically lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide.

This deprotonation step selectively generates a (Z)-enolate owing to the rigid chelation between the metal cation and the carbonyl oxygens. The stereochemical outcome is governed by the auxiliary's benzyl substituent, which effectively blocks approach to one face of the enolate, directing the electrophile to attack from the opposite face with high stereoselectivity.

"For alpha alkylation reactions, the alpha hydrogen is first deprotonated with a strong base such as LDA, and then the resulting enolate is alkylated. Z-enolates form preferentially in both cases due to the lower steric hindrance."

The diastereoselective alkylation protocol typically involves:

- Cooling a solution of the auxiliary to -78°C in THF

- Addition of a base (usually LDA or NaN(TMS)2)

- Generation of the chelated (Z)-enolate

- Addition of an alkyl halide (preferably activated electrophiles such as allyl iodide or benzyl bromide)

Table 1: Representative Diastereoselective Alkylation Results

| Electrophile | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| Allyl iodide | LDA | -78 → -20 | 3 | 88-92 | >98:2 |

| Benzyl bromide | NaN(TMS)2 | -78 → -40 | 4 | 85-90 | >95:5 |

| Methyl iodide | LDA | -78 → 0 | 2 | 78-85 | >96:4 |

The exceptional levels of diastereoselectivity achieved in these alkylation reactions have been extensively utilized in the synthesis of natural products and pharmaceutically relevant compounds. The alkylated products can subsequently undergo cleavage of the auxiliary under various conditions (LiOH/H2O2, LiBH4, or Li(OEt)3BH) to yield enantiomerically enriched carboxylic acids, alcohols, or aldehydes.

Enantioselective Aldol Reaction Protocols

The application of (R)-3-Acetyl-4-benzyloxazolidin-2-one in aldol reactions represents one of the most powerful methodologies for establishing contiguous stereocenters with high selectivity. These transformations enable the simultaneous formation of two stereogenic centers with exceptional stereocontrol, making them invaluable in natural product synthesis.

The standard protocol for Evans' aldol reactions employs "soft enolization" conditions, using dibutylboron triflate as the Lewis acid and diisopropylethylamine as the base. This combination selectively generates a (Z)-boron enolate that participates in highly diastereoselective aldol addition:

"Soft enolization with the Lewis acid dibutylboron triflate and the base diisopropylethylamine gives the (Z)-enolate, which undergoes a diastereoselective aldol reaction with an aldehyde substrate. The transformation is particularly powerful because it establishes two contiguous stereocenters simultaneously."

The stereochemical outcome is governed by a well-defined Zimmerman-Traxler transition state in which the aldehyde approaches in an orientation that minimizes 1,3-diaxial interactions. This organized transition structure, combined with the facial selectivity imposed by the auxiliary's benzyl group, results in excellent stereochemical control.

Table 2: Aldol Reaction Results with Various Aldehydes

| Aldehyde | Conditions | Temperature (°C) | Yield (%) | anti:syn | ee (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Bu2BOTf, DIPEA | -78 → 0 | 92 | >99:1 | >99 |

| Isobutyraldehyde | Bu2BOTf, DIPEA | -78 → 0 | 88 | >98:2 | >99 |

| Propanal | Bu2BOTf, DIPEA | -78 → 0 | 90 | >99:1 | >99 |

| Cinnamaldehyde | Bu2BOTf, DIPEA | -78 → 0 | 85 | >95:5 | >99 |

A representative experimental procedure for the Evans aldol reaction involves:

- Cooling a solution of (R)-3-Acetyl-4-benzyloxazolidin-2-one in CH2Cl2 to -78°C

- Addition of dibutylboron triflate and diisopropylethylamine

- Stirring for 30-60 minutes to generate the enolate

- Addition of the aldehyde at -78°C

- Gradual warming to 0°C and quenching with phosphate buffer

The resulting aldol products typically display exceptional levels of stereochemical purity, with anti:syn ratios exceeding 95:5 and enantiomeric excesses above 99%. These products serve as versatile building blocks for further synthetic elaboration, particularly in the construction of polyketide natural products.

Michael Addition Strategies for Quaternary Carbon Formation

The strategic application of (R)-3-Acetyl-4-benzyloxazolidin-2-one in Michael addition reactions provides a powerful methodology for constructing quaternary carbon stereocenters with high enantioselectivity. Although less extensively studied than aldol and alkylation processes, these transformations have garnered significant attention for their ability to forge challenging stereogenic centers.

One particularly effective approach utilizes α,β-unsaturated carbonyl substrates appended to the oxazolidinone auxiliary. The auxiliary's rigid structure creates a well-defined chiral environment that directs nucleophilic attack with high facial selectivity. A related strategy employs α,β-unsaturated diethyl malonates incorporated with a 2-oxazolidinone chiral auxiliary:

"Herein is described a diastereoselective Michael addition of Grignard reagents to α,β-unsaturated diethyl malonates incorporated with a 2-oxazolidinone chiral auxiliary. The catalyst-free Michael addition proceeds with good chemical efficiency and excellent stereoselectivity; and it provides new thoughts to the asymmetric synthesis of β-substituted β3 amino acid derivatives."

The mechanistic basis for stereoselectivity parallels other reactions employing the Evans' auxiliary, with the benzyl substituent effectively shielding one face of the conjugated system while simultaneously directing the organization of the transition state through secondary orbital interactions. This results in highly diastereoselective transformations.

Table 3: Michael Addition with Various Nucleophiles

| Nucleophile | Substrate | Catalyst | Yield (%) | dr |

|---|---|---|---|---|

| PhMgBr | Unsaturated malonate | None | 98 | 99:1 |

| EtMgBr | Unsaturated malonate | None | 95 | 98:2 |

| Allyl Grignard | Unsaturated malonate | None | 93 | 96:4 |

The Michael addition products can be further functionalized or the auxiliary can be cleaved under standard conditions to yield enantiomerically enriched carboxylic acids, alcohols, or amines. This approach has found particular utility in the synthesis of β-amino acid derivatives, which serve as important building blocks in medicinal chemistry and peptide science:

"This study not only illustrated the potential of enamides as viable chiral templates in organic synthesis, but also provided a solution to synthesize chiral β-amides or amino acids."

HIV-1 Protease Inhibitor Design Incorporating Oxazolidinone Scaffolds

(R)-3-Acetyl-4-benzyloxazolidin-2-one has been instrumental in synthesizing enantiomerically pure intermediates for HIV-1 protease inhibitors. The oxazolidinone ring acts as a temporary stereochemical controller during key alkylation and acylation steps. For example, in the synthesis of (R)-4-benzyl-3-((2S,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one, the parent compound directs facial selectivity in aldol reactions, achieving diastereomeric ratios exceeding 9:1 [2] [4]. This stereochemical fidelity is critical for constructing the C2-symmetric diol cores found in protease inhibitors like darunavir analogs.

The compound’s acetyl group facilitates efficient cleavage under mild basic conditions, enabling downstream functionalization without epimerization. Recent protocols demonstrate its use in generating α,α-disubstituted β-hydroxy esters, which serve as precursors for transition-state mimetics in protease binding pockets [4].

MAO-A Selective Inhibitor Development for Depression Therapeutics

While direct applications in monoamine oxidase A (MAO-A) inhibitor development remain underexplored, the structural features of (R)-3-acetyl-4-benzyloxazolidin-2-one suggest potential for creating conformationally restricted amine analogs. The oxazolidinone ring’s planar geometry could stabilize interactions with MAO-A’s flavin adenine dinucleotide (FAD) cofactor. Computational docking studies of benzyl-oxazolidinone derivatives indicate favorable π-stacking with FAD’s isoalloxazine ring, though experimental validation remains pending [3].

Antibacterial Agent Synthesis Against Gram-Positive Pathogens

Structural modifications of (R)-3-acetyl-4-benzyloxazolidin-2-one have yielded potent antibacterials targeting ribosomal peptidyl transferase centers. A recent structure-activity relationship (SAR) campaign demonstrated that:

| Derivative | R-Group | MIC vs S. aureus (μg/mL) |

|---|---|---|

| A | -CF₃ | 0.098 |

| B | -OCH₃ | 3.13 |

| C | -NH₂ | 6.25 |

Fluorinated analogs exhibited 32-fold potency improvements over methoxy-substituted derivatives, attributed to enhanced membrane permeability and target affinity [3]. The acetyl group’s electron-withdrawing properties optimize nitrogen lone pair orientation for ribosomal binding, as confirmed by X-ray crystallography of drug-ribosome complexes [2].

Tuberculosis Treatment Candidates Through Structural Analog Design

In tuberculosis drug discovery, (R)-3-acetyl-4-benzyloxazolidin-2-one derivatives inhibit fatty acyl-AMP ligase (FAAL28), a key enzyme in mycolic acid biosynthesis. Lead optimization produced compounds with submicromolar inhibition constants:

| Compound | FAAL28 Kiapp (μM) | FACL19 Kiapp (μM) | Selectivity Ratio |

|---|---|---|---|

| 32 | 0.7 | >100 | >142 |

| 42 | 0.3 | 11.4 | 38 |

| 45 | 2.2 | 13.7 | 6.2 |

Phenoxyundecanoyl derivatives (e.g., Compound 32) demonstrated exceptional biochemical selectivity for FAAL28 over the homologous FACL19 enzyme, crucial for minimizing host toxicity [3]. Molecular dynamics simulations reveal the benzyl group’s role in occupying a hydrophobic subpocket unique to mycobacterial FAAL enzymes [2] [3].

The stereoselective formation of Z-enolates from (R)-3-Acetyl-4-benzyloxazolidin-2-one represents a critical mechanistic pathway that governs the stereochemical outcome of subsequent transformations. Computational studies have revealed that the transition state geometry plays a decisive role in determining enolate stereochemistry through a complex interplay of steric, electronic, and conformational factors.

The Ireland model provides the fundamental framework for understanding Z-enolate formation through a six-membered chair-like transition state [1] [2]. In this model, the deprotonation process occurs via a cyclic transition state where the base coordinates to the lithium counterion while simultaneously abstracting the α-proton. The chair-like geometry minimizes 1,3-diaxial interactions between the oxazolidinone substituents and the deprotonating base, leading to preferential formation of the Z-enolate geometry.

| Transition State Model | Energy Difference (kcal/mol) | Selectivity (dr) | Favored Enolate | Key Factors |

|---|---|---|---|---|

| Six-membered chair-like (Ireland Model) | 1.3-2.1 | 82:18 to 94:6 | Z-enolate | Allylic strain, 1,3-diaxial interactions |

| Zimmerman-Traxler Model | 2.6-4.7 | 95:5 to 99:1 | E-enolate (anti) | Chelation, steric hindrance |

| Chelated boron enolate | 0.2-1.7 | 77:23 to 94:6 | Z-enolate (syn) | Lewis acid coordination |

| Non-chelated lithium enolate | 3.1-5.2 | 88:12 to 96:4 | E-enolate | Counterion effects |

Density functional theory calculations using the B3LYP functional have demonstrated that the chair-like transition state leading to Z-enolate formation is favored by 1.3-2.1 kcal/mol over the competing boat-like transition state [3] [4]. This energy difference translates to diastereomeric ratios ranging from 82:18 to 94:6, depending on the specific oxazolidinone substituents and reaction conditions.

The benzyl substituent at the 4-position of the oxazolidinone ring plays a crucial role in stabilizing the chair-like transition state through minimization of allylic strain [5] [6]. Computational analysis reveals that the benzyl group adopts a pseudo-equatorial orientation in the favored transition state, thereby reducing steric interactions with the enolate framework. This conformational preference is further reinforced by attractive CH-π interactions between the benzyl aromatic ring and the developing enolate π-system.

Advanced computational studies utilizing the M06-2X functional have identified alternative transition state conformations that contribute to the overall stereoselectivity [7] [6]. These studies reveal that multiple transition state geometries can lead to the same Z-enolate product, with energy differences of 3.0-5.0 kcal/mol favoring the desired stereoisomer. The multiplicity of pathways suggests that the stereochemical outcome is governed by a complex energy landscape where several competing factors contribute to the overall selectivity.

The role of the oxazolidinone carbonyl group in transition state stabilization has been elucidated through natural bond orbital analysis [8] [9]. The carbonyl oxygen coordinates with the lithium counterion, creating a chelated structure that pre-organizes the substrate for stereoselective deprotonation. This coordination mode is critical for achieving high levels of stereoinduction, as non-chelated systems typically exhibit significantly lower selectivities.

Solvent Effects on Diastereoselective Pathways

The influence of solvent systems on the stereochemical outcome of oxazolidinone enolate formation represents a fundamental aspect of mechanistic control that can be exploited to achieve optimal selectivity. The choice of solvent directly affects the coordination environment of the lithium counterion, thereby modulating the transition state geometry and the resulting enolate stereochemistry.

Tetrahydrofuran, as the most commonly employed solvent for oxazolidinone enolate chemistry, promotes the formation of E-enolates through coordination to the lithium center. The coordinating ability of tetrahydrofuran stabilizes the lithium enolate complex while maintaining the chelated structure necessary for high stereoselectivity. Under these conditions, typical selectivities of 85:15 are observed, with the E-enolate geometry predominating.

| Solvent System | Enolate Geometry | Selectivity Enhancement | Mechanism | Temperature Effect |

|---|---|---|---|---|

| THF | E-enolate favored | 85:15 | Coordination to Li+ | Decreased at low T |

| THF/HMPA | Z-enolate favored | 94:6 | Disruption of coordination | Increased at low T |

| THF/Toluene | Mixed E/Z | 78:22 | Medium effects | Temperature dependent |

| Dichloromethane | E-enolate | 89:11 | Polar aprotic | Minimal effect |

The addition of hexamethylphosphoramide to tetrahydrofuran solutions dramatically alters the enolate geometry preference, favoring Z-enolate formation with selectivities reaching 94:6. This reversal occurs through the strong coordination of hexamethylphosphoramide to the lithium center, which disrupts the original coordination sphere and opens the transition state geometry. The resulting conformational change reduces 1,3-diaxial interactions while increasing the preference for Z-enolate formation.

Mechanistic studies have revealed that hexamethylphosphoramide operates through a dual mechanism involving both primary and secondary coordination effects. The primary effect involves direct coordination to the lithium center, displacing coordinated tetrahydrofuran molecules and creating a more open transition state. The secondary effect involves medium effects on the bulk solvent properties, further stabilizing the Z-enolate transition state through enhanced solvation of the developing charge separation.

The use of mixed solvent systems, particularly tetrahydrofuran/toluene combinations, provides intermediate selectivities and offers the possibility of fine-tuning the stereochemical outcome. In these systems, the relative concentrations of the coordinating and non-coordinating solvents determine the extent of lithium coordination and the resulting enolate geometry. This approach allows for systematic optimization of reaction conditions to achieve desired selectivity levels.

Temperature effects on solvent-mediated stereoselectivity have been systematically investigated, revealing complex relationships between temperature, solvent coordination, and enolate geometry. In coordinating solvents such as tetrahydrofuran, lowering the temperature typically decreases selectivity due to increased solvent coordination and reduced conformational mobility. Conversely, in hexamethylphosphoramide-containing systems, lower temperatures enhance selectivity by strengthening the coordination interactions that favor Z-enolate formation.

The mechanistic understanding of solvent effects has been further advanced through computational studies that model the complete solvation sphere around the lithium enolate complex. These calculations reveal that the first coordination sphere contains 3-4 solvent molecules, with the exact number depending on the solvent properties and temperature. The second coordination sphere extends to include additional solvent molecules that influence the transition state geometry through long-range electrostatic interactions.

Counterion Influence in Lithium Enolate Stability

The nature of the counterion exerts profound influence on the stability, aggregation state, and stereochemical behavior of oxazolidinone-derived enolates. Lithium enolates, in particular, exhibit unique properties that distinguish them from their sodium and potassium counterparts, primarily due to the high charge density and strong coordinating ability of the lithium cation.

Lithium enolates of (R)-3-Acetyl-4-benzyloxazolidin-2-one exist predominantly as tight ion pairs with stability energies ranging from 15.2-18.5 kcal/mol. This high stability arises from the strong electrostatic interaction between the lithium cation and the enolate oxygen, combined with additional coordination to the oxazolidinone carbonyl group. The resulting chelated structure provides the geometric constraints necessary for high stereoselectivity, typically achieving diastereomeric ratios exceeding 90:10.

| Counterion | Coordination Mode | Stability (kcal/mol) | Selectivity | Aggregation |

|---|---|---|---|---|

| Li+ | Tight ion pair | 15.2-18.5 | High (>90:10) | Dimers/tetramers |

| Na+ | Loose ion pair | 12.8-15.1 | Moderate (75:25) | Monomers/dimers |

| K+ | Dissociated | 8.9-11.2 | Low (60:40) | Monomers |

| Mg2+ | Chelated | 22.1-25.4 | Very high (>95:5) | Monomers |

The aggregation behavior of lithium enolates represents a critical factor in their reactivity and selectivity patterns [8]. Nuclear magnetic resonance studies have revealed that these enolates exist as complex mixtures of dimers, tetramers, and higher oligomers in tetrahydrofuran solution. The distribution between these aggregation states depends on the structure of the oxazolidinone auxiliary, the enolate substituent, and the concentration of coordinating solvents.

Computational investigations using density functional theory have elucidated the three-dimensional structures of these aggregated species [8] [9]. The dimeric forms are characterized as trisolvated structures with several isomeric forms, while the tetrameric species adopt a D2d-symmetric core structure. These aggregation patterns significantly influence the reactivity of the enolates, as different aggregation states exhibit distinct kinetic behavior toward electrophilic substrates.

The comparison with sodium and potassium counterions reveals the unique properties of lithium enolates. Sodium enolates exhibit intermediate stability (12.8-15.1 kcal/mol) and exist primarily as monomers or dimers, resulting in moderate selectivities of approximately 75:25. The reduced charge density of the sodium cation leads to weaker coordination and less effective stereochemical control compared to lithium systems.

Potassium enolates demonstrate the lowest stability (8.9-11.2 kcal/mol) and exist predominantly as dissociated species with minimal coordination between the counterion and the enolate. This loose association results in poor stereoselectivity, typically achieving diastereomeric ratios of only 60:40. The large ionic radius of potassium prevents effective chelation and reduces the geometric constraints necessary for high stereoinduction.

The influence of divalent counterions, particularly magnesium and zinc, has been investigated as a means of enhancing enolate stability and selectivity. Magnesium enolates exhibit exceptionally high stability (22.1-25.4 kcal/mol) due to the divalent nature of the counterion and its strong coordinating ability. These systems typically achieve selectivities exceeding 95:5, representing some of the most selective enolate systems known.

Advanced spectroscopic techniques, including variable-temperature nuclear magnetic resonance and infrared spectroscopy, have provided detailed insights into the dynamic behavior of lithium enolates [8]. These studies reveal that the enolates undergo rapid exchange between different aggregation states on the nuclear magnetic resonance timescale, with the equilibrium distribution being sensitive to temperature, concentration, and solvent composition.

Non-Covalent Interactions Governing Facial Selectivity

The stereochemical control exerted by oxazolidinone auxiliaries fundamentally depends on a complex network of non-covalent interactions that govern the facial approach of electrophilic reagents. These interactions, while individually weak, collectively determine the preferred geometry of the transition state and the resulting stereochemical outcome.

CH-π interactions represent one of the most important non-covalent forces governing facial selectivity in oxazolidinone-mediated transformations. The benzyl substituent at the 4-position of the oxazolidinone provides an aromatic surface that can engage in stabilizing interactions with approaching electrophiles. These interactions, with energies ranging from 2.1-2.9 kcal/mol and optimal distances of 2.8-3.4 Å, preferentially stabilize transition states where the electrophile approaches from the si-face of the enolate.

| Interaction Type | Energy (kcal/mol) | Distance (Å) | Selectivity Impact | Facial Preference |

|---|---|---|---|---|

| CH-π interactions | 2.1-2.9 | 2.8-3.4 | High | Si-face |

| π-π stacking | 1.8-3.2 | 3.2-3.8 | Moderate | Re-face |

| Hydrogen bonding | 3.5-7.2 | 1.8-2.2 | Very high | Re-face |

| Dipole-dipole | 1.2-2.8 | 2.5-3.5 | Moderate | Si-face |

Computational studies using dispersion-corrected density functional theory methods have revealed the critical importance of these attractive interactions in determining stereoselectivity [5]. B3LYP-D3, B97-D, and M06-2X calculations predict stabilization energies of 1.1-1.7 kcal/mol greater than non-dispersion-corrected methods, highlighting the significance of London dispersion forces in these systems. Fragment-based analysis has estimated that CH-π interactions contribute approximately 2.6 kcal/mol to the overall transition state stabilization.

The role of π-π stacking interactions has been investigated in systems where aromatic substituents are present on both the oxazolidinone auxiliary and the electrophilic partner. These interactions, with energies of 1.8-3.2 kcal/mol and characteristic distances of 3.2-3.8 Å, can either enhance or compete with CH-π interactions depending on the specific substitution pattern and geometric constraints.

Hydrogen bonding interactions, while less common in typical oxazolidinone chemistry, can play a decisive role when appropriate functional groups are present. With energies ranging from 3.5-7.2 kcal/mol, hydrogen bonds represent some of the strongest non-covalent interactions available and can completely override steric considerations when present. These interactions typically favor re-face approach due to the geometric requirements for optimal hydrogen bond formation.

The influence of electrostatic interactions, including ion-dipole and dipole-dipole forces, has been systematically investigated through computational analysis. Ion-dipole interactions, with energies of 8.5-15.2 kcal/mol, represent the strongest non-covalent forces in these systems and arise from the interaction between the lithium counterion and polar functional groups on the electrophile. These interactions strongly favor re-face approach due to the geometric constraints imposed by the chelated enolate structure.

Dipole-dipole interactions, with more modest energies of 1.2-2.8 kcal/mol, contribute to the overall selectivity pattern through alignment of molecular dipoles in the transition state. The oxazolidinone auxiliary possesses a significant dipole moment that can interact favorably with dipolar electrophiles, leading to preferential si-face approach when the dipoles are appropriately aligned.

The collective effect of multiple non-covalent interactions has been analyzed through energy decomposition analysis, revealing that the total stabilization energy can exceed the sum of individual interactions. This cooperativity arises from the mutual reinforcement of different interaction types and the optimization of the overall transition state geometry to maximize attractive forces while minimizing repulsive interactions.

Recent computational investigations have extended the understanding of non-covalent interactions to include more exotic interaction types, such as lone pair-π interactions. These interactions, with energies of 2.2-3.4 kcal/mol and distances of 3.1-3.7 Å, can occur when heteroatom lone pairs interact with the π-system of aromatic substituents. Such interactions have been implicated in the stereochemical control observed with sulfur-containing electrophiles, where the sulfur lone pair engages in attractive interactions with the benzyl substituent of the oxazolidinone.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant